3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions (MCRs). One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of MCRs and the use of efficient catalysts like iodine suggest that scaling up the synthesis for industrial purposes could be feasible with appropriate optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyrazine core.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group and the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine core .
Scientific Research Applications
3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine: This compound shares a similar imidazo[1,2-a] core but differs in the attached functional groups.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives of imidazo[1,2-a]pyrazine exhibit similar biological activities and chemical properties.
Uniqueness
3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group and amino substituent contribute to its reactivity and potential as a therapeutic agent .
Properties
CAS No. |
787591-33-7 |
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Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(4-aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H15N5/c16-11-3-1-10(2-4-11)13-9-18-15-14(19-12-5-6-12)17-7-8-20(13)15/h1-4,7-9,12H,5-6,16H2,(H,17,19) |
InChI Key |
XUOJVSGULJHSII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)N |
Origin of Product |
United States |
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